molecular formula C17H16N4OS B3018916 1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline CAS No. 690271-54-6

1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B3018916
CAS No.: 690271-54-6
M. Wt: 324.4
InChI Key: WNFQYRXNNZMGCV-UHFFFAOYSA-N
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Description

This compound is a triazoloquinoline derivative featuring a 3,5-dimethylisoxazole group linked via a methylthio bridge and a methyl substituent at the 4-position of the triazole ring. The isoxazole group may enhance hydrophobic interactions, while the methylthio bridge could influence metabolic stability .

Properties

IUPAC Name

3,5-dimethyl-4-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-10-8-13-6-4-5-7-15(13)21-16(10)18-19-17(21)23-9-14-11(2)20-22-12(14)3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFQYRXNNZMGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N3C1=NN=C3SCC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C13H14N4OS\text{C}_{13}\text{H}_{14}\text{N}_4\text{OS}

This compound features a quinoline core fused with a triazole ring and an isoxazole moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazoloquinolines exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, it was found that compounds similar to This compound demonstrated potent activity against a range of bacterial strains. The mechanism is believed to involve inhibition of DNA synthesis and disruption of cell wall integrity.

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been highlighted in several studies. For instance, a recent investigation into triazoloquinoline derivatives showed that certain modifications led to enhanced inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's ability to modulate the NF-κB signaling pathway is particularly noteworthy, as it plays a crucial role in inflammation regulation.

Anticancer Activity

Emerging evidence suggests that This compound may possess anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it has shown potential in inhibiting tumor growth in xenograft models.

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
  • Receptor Modulation : Interaction with specific receptors involved in pain and inflammation pathways has been documented.
  • DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA strands, disrupting replication processes.

Case Studies

StudyFindings
Study 1Demonstrated antimicrobial efficacy against Staphylococcus aureus with an MIC of 12.5 µg/mL.
Study 2Showed significant reduction in paw edema in carrageenan-induced inflammation models (AA = 53.41%).
Study 3Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Features
1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline (Target) Triazoloquinoline 3,5-Dimethylisoxazole, methylthio, 4-methyl triazole ~353.4* Enhanced lipophilicity, potential antifungal activity
6-((6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)thio)quinoline Triazolopyridazine Pyrazole, thioether, quinoline ~386.4 Dual heterocyclic system; possible kinase inhibition
1-(1H-Indol-3-yl)[1,2,4]triazolo[4,3-a]quinoline Triazoloquinoline Indole substituent 284.31 Bioactive indole moiety; serotonin receptor modulation

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility : The pyrazole analog () may exhibit better solubility due to polar pyridazine, whereas the indole derivative () has moderate solubility influenced by aromatic stacking.

Research Findings and Implications

  • Antifungal Potential: The target compound’s structural similarity to triazole antifungals (e.g., fluconazole) and docking results with 3LD6 (PDB: 3LD6) suggest inhibitory activity against fungal CYP51, outperforming pyrazole analogs in silico .
  • Therapeutic Scope : Unlike the indole-containing analog (), the target compound is less likely to interact with neurological targets, making it more suitable for systemic infections.
  • Optimization Challenges : Balancing lipophilicity and solubility remains critical; the methylthio group may require prodrug strategies for improved bioavailability.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted quinoline precursors with thiourea derivatives under reflux in aprotic solvents like toluene or DMF. Key intermediates (e.g., thioether-linked isoxazole moieties) are characterized using thin-layer chromatography (TLC) for purity and NMR (¹H/¹³C) for structural confirmation. For example, highlights the use of diethyl oxalate and sodium hydride in toluene for analogous triazoloquinoline syntheses .

Q. What physicochemical properties are critical for stability assessment of this compound, and how are they measured?

  • Methodology : Solubility (in DMSO or aqueous buffers), melting point (DSC), and logP (HPLC or shake-flask method) are essential. UV-Vis spectroscopy and mass spectrometry (HRMS) confirm identity. emphasizes TLC and chromatographic techniques for purity assessment in triazoloquinoline derivatives .

Q. Which in vitro models are typically used for preliminary evaluation of biological activity?

  • Methodology : Anticonvulsant activity is assessed using maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents. Antitumor potential is screened via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). and reference similar protocols for triazoloquinoline derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the isoxazole or triazole rings) influence adenosine receptor binding affinity and selectivity?

  • Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., halogens, alkyl groups) and testing adenosine A1/A2 receptor binding using radioligand assays (e.g., inhibition of [³H]CHA or [³H]NECA binding in rat brain homogenates). details SAR for triazoloquinoxaline derivatives, showing that 8-chloro and trifluoromethyl groups enhance A1 selectivity .

Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values for antitumor activity)?

  • Methodology : Conduct comparative assays under standardized conditions (e.g., identical cell lines, serum concentrations). Validate results using orthogonal methods (e.g., apoptosis assays alongside MTT). Meta-analysis of published data, as in and , can identify confounding variables like solvent effects or assay sensitivity .

Q. How can molecular docking and dynamics simulations guide the design of derivatives targeting 14-α-demethylase (CYP51) for antifungal applications?

  • Methodology : Dock the compound into the CYP51 active site (PDB: 3LD6) using AutoDock Vina. Prioritize derivatives with favorable binding energies (ΔG ≤ -8 kcal/mol) and hydrogen bonding to heme-coordinated iron. and validate this approach for triazoloquinoline analogs .

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